5-Amino-3-bromo-2-methoxypyridine

Synthetic Yield Process Chemistry Heterocyclic Synthesis

Secure your supply of 5-Amino-3-bromo-2-methoxypyridine (CAS 53242-18-5), a critical heterocyclic building block that cannot be generically substituted. Its unique 3-bromo-2-methoxy-5-amino pattern provides orthogonal reactivity and high thermal stability, proven essential for synthesizing potent JAK2 inhibitors (IC50 12 nM) and next-generation Gram-positive antibacterials. With ≥98% purity, documented scalability, and superior DMSO solubility for parallel synthesis, this intermediate accelerates your medicinal chemistry and agrochemical programs. Standard B2B shipping available.

Molecular Formula C6H7BrN2O
Molecular Weight 203.04 g/mol
CAS No. 53242-18-5
Cat. No. B021951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3-bromo-2-methoxypyridine
CAS53242-18-5
Synonyms5-Bromo-6-methoxy-3-pyridinamine; 
Molecular FormulaC6H7BrN2O
Molecular Weight203.04 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=N1)N)Br
InChIInChI=1S/C6H7BrN2O/c1-10-6-5(7)2-4(8)3-9-6/h2-3H,8H2,1H3
InChIKeyYWYVVGOHQBANQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-3-bromo-2-methoxypyridine (CAS 53242-18-5): Core Building Block Properties and Baseline Procurement Specifications


5-Amino-3-bromo-2-methoxypyridine (CAS 53242-18-5), also known as 5-bromo-6-methoxypyridin-3-amine, is a heterocyclic aromatic amine of the pyridine class, with a molecular formula of C6H7BrN2O and a molecular weight of 203.04 g/mol . Its core structure consists of a pyridine ring substituted with an amino group (-NH2) at position 5, a bromine atom (-Br) at position 3, and a methoxy group (-OCH3) at position 2, a unique substitution pattern that dictates its specific reactivity profile and physicochemical properties . This combination of functional groups makes it a versatile intermediate in organic synthesis, particularly for pharmaceutical and agrochemical research .

Why Generic Substitution Fails: Critical Differentiation of 5-Amino-3-bromo-2-methoxypyridine from Common Pyridine Analogs


Generic substitution of 5-Amino-3-bromo-2-methoxypyridine with other in-class pyridine building blocks is not feasible due to the precise electronic and steric influence of its 3-bromo-2-methoxy-5-amino substitution pattern. This specific arrangement confers distinct reactivity in cross-coupling reactions and alters key physicochemical properties like thermal stability and solubility compared to regioisomers or compounds with different halogen/methoxy combinations . For example, the presence of the bromine at position 3, adjacent to the methoxy group, activates the ring for specific palladium-catalyzed transformations that are less efficient or impossible with analogs like 3-Amino-5-bromo-2-methylpyridine, which lacks the electron-donating methoxy group . The quantitative evidence below details these measurable differences, which directly impact synthetic route feasibility and final product purity.

Product-Specific Quantitative Evidence Guide: Measurable Advantages of 5-Amino-3-bromo-2-methoxypyridine


Enhanced Synthetic Yield Compared to 5-Bromo-2-methoxy-3-nitropyridine Analog

In a comparative analysis of synthetic efficiency, 5-Amino-3-bromo-2-methoxypyridine demonstrates a consistently higher isolated yield (82-88%) compared to the structurally related analog 5-Bromo-2-methoxy-3-nitropyridine (75-80%) under comparable reaction conditions . This quantifiable difference is attributed to the amino group's superior stability and reactivity profile relative to the nitro group during the coupling step .

Synthetic Yield Process Chemistry Heterocyclic Synthesis

Superior Thermal Stability Under Reaction Conditions Versus Nitro Analog

Thermal stability is a critical parameter for safe and robust chemical processing. 5-Amino-3-bromo-2-methoxypyridine exhibits stability up to 150°C, whereas the closely related analog 5-Bromo-2-methoxy-3-nitropyridine begins to decompose at a significantly lower temperature of 110°C . This 40°C difference in thermal tolerance expands the operational window for high-temperature reactions like Buchwald-Hartwig aminations or Suzuki couplings, reducing the risk of exothermic decomposition and byproduct formation .

Thermal Stability Process Safety Reaction Optimization

Increased Solubility in DMSO for High-Throughput Screening and Bioconjugation

For applications requiring dissolution in a polar aprotic solvent like dimethyl sulfoxide (DMSO), 5-Amino-3-bromo-2-methoxypyridine demonstrates a solubility of 85 mg/mL, which is nearly twice that of the analog 5-Bromo-2-methoxy-3-nitropyridine (45 mg/mL) . This enhanced solubility is a direct consequence of the primary amine group, which facilitates better solvation compared to the nitro group .

Solubility Drug Discovery High-Throughput Screening Bioconjugation

Orthogonal Reactivity via Amino and Bromo Groups Enables Selective Sequential Derivatization

The presence of both an unprotected primary amine and an aryl bromide on the pyridine core provides orthogonal reactivity for sequential functionalization, a feature not present in analogs like 3-Amino-5-bromo-2-methylpyridine, where the amino group is at a different position (3- vs. 5-) and a methyl group replaces the methoxy group, altering electronic properties and reactivity . Specifically, the 3-bromo substituent can undergo palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) while the 5-amino group can be further elaborated via reductive amination, acylation, or Buchwald-Hartwig amination . This dual reactivity is foundational for constructing complex, drug-like molecules.

Cross-Coupling Buchwald-Hartwig Amination Suzuki Coupling Medicinal Chemistry

Validated Research and Industrial Application Scenarios for 5-Amino-3-bromo-2-methoxypyridine


Medicinal Chemistry: Synthesis of Potent Kinase Inhibitors via Buchwald-Hartwig Amination

Leveraging its orthogonal reactivity (Section 3, Evidence 4) and high thermal stability (Section 3, Evidence 2), 5-Amino-3-bromo-2-methoxypyridine serves as a core scaffold for developing selective Janus kinase 2 (JAK2) inhibitors. The compound has been reported to be used in the synthesis of a JAK2 inhibitor via a Buchwald-Hartwig amination, achieving an IC50 of 12 nM . This application underscores its utility in constructing complex, biologically active molecules for oncology and immunology drug discovery programs.

Antibacterial Agent Development: Optimizing Fluoroquinolone Derivatives

The enhanced solubility in DMSO (Section 3, Evidence 3) and high synthetic yield (Section 3, Evidence 1) make this compound an ideal intermediate for optimizing antibacterial leads. It has been employed as a key intermediate in the synthesis of fluoroquinolone derivatives that showed an 8× improvement in potency against Gram-positive pathogens when compared to the standard drug ciprofloxacin . This scenario highlights its value in medicinal chemistry campaigns aimed at overcoming antibiotic resistance.

Chemical Biology: Generation of Diverse Compound Libraries for High-Throughput Screening

The combination of orthogonal reactive handles (Section 3, Evidence 4) and high DMSO solubility (Section 3, Evidence 3) enables the efficient parallel synthesis of large, diverse compound libraries. The 3-bromo and 5-amino groups can be independently and sequentially modified using robust, high-yielding reactions (Section 3, Evidence 1) to generate hundreds of analogs from a single core. These libraries are then screened directly in biochemical assays due to the compound's excellent solubility in the screening medium, facilitating the identification of novel hits for a range of therapeutic targets .

Agrochemical R&D: Synthesis of Novel Crop Protection Agents

As a building block with proven scalability and stability (Section 3, Evidence 2), 5-Amino-3-bromo-2-methoxypyridine is a valuable intermediate in the synthesis of novel pesticides and herbicides . The pyridine core is a common motif in many modern agrochemicals, and the specific substitution pattern allows for the fine-tuning of physicochemical properties (e.g., lipophilicity, metabolic stability) required for effective field performance. The higher synthetic yield (Section 3, Evidence 1) provides a cost-effective route for producing advanced intermediates in this sector.

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